molecular formula C14H21N5O2 B2960319 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 586997-00-4

1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2960319
CAS番号: 586997-00-4
分子量: 291.355
InChIキー: HTGALOQGSDZBJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a 1,3-dimethyl core and a (3-methylpiperidin-1-yl)methyl substituent at position 7 of the purine ring. The compound shares structural similarities with xanthine derivatives like theophylline and caffeine but is distinguished by its unique substitution pattern. The 3-methylpiperidinylmethyl group introduces a nitrogen-containing heterocycle, which may enhance interactions with biological targets such as enzymes or receptors . Synthesis methods for related compounds involve alkylation or coupling reactions at position 7 or 8, as seen in the preparation of NCT-501 and linagliptin .

特性

IUPAC Name

1,3-dimethyl-7-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-10-5-4-6-18(7-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGALOQGSDZBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a purine core with various substituents that may influence its biological interactions.

PropertyDetails
Molecular FormulaC17H27N5O3
Molecular Weight350.4 g/mol
CAS Number851941-41-8

Structural Features

The structural features of this compound include:

  • Purine Core : Essential for interaction with biological targets.
  • Piperidine Substituent : May enhance receptor binding and enzyme inhibition.
  • Dimethyl Groups : Potentially influence lipophilicity and bioavailability.

Research indicates that 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

  • AChE Inhibition Study : A study published in MDPI evaluated derivatives similar to this compound for their AChE inhibitory activity. The results indicated that certain modifications could yield IC50 values as low as 0.089 µM against AChE, demonstrating significant potency in enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Research into the SAR of purine derivatives shows that substituents at specific positions can dramatically influence potency. For example, compounds with piperidine moieties have been associated with increased affinity for phosphoinositide 3-kinase (PI3K) .
  • Anticancer Potential : Investigations have suggested that this compound may possess anticancer properties by inhibiting pathways involved in cell proliferation and survival. Further studies are needed to elucidate the precise mechanisms involved.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of purine compounds, including 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

Compound NameBiological ActivityIC50 Value
1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dioneAChE Inhibition0.089 µM
Similar Purine DerivativePI3K InhibitionVaries
Other Purine AnalogAnticancer ActivityRequires further study

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Differences and Implications

Position 7 vs. Position 8 Substitutions: The target compound’s (3-methylpiperidin-1-yl)methyl group at position 7 contrasts with linagliptin’s quinazolinylmethyl group at position 1 and NCT-501’s isopentyl group at position 5. Substitutions at position 7 often influence target selectivity; for example, NCT-501’s isopentyl group enhances ALDH1A1 inhibition , while the target compound’s piperidinylmethyl group may favor interactions with aminergic receptors . Position 8 substitutions (e.g., linagliptin’s aminopiperidine or ZINC06444857’s imidazolylpropylamino) are critical for binding to enzymes like DPP-4 or Eg5 . The absence of a position 8 substituent in the target compound may limit its utility for these targets.

Heterocyclic Modifications :

  • The 3-methylpiperidine moiety in the target compound introduces a rigid, lipophilic group compared to the flexible alkyl chains in RS-49014 . This rigidity could enhance blood-brain barrier penetration but reduce solubility.
  • Pyridine or quinazoline substitutions (e.g., linagliptin, 3j) confer distinct electronic properties, affecting binding affinity and metabolic stability .

Biological Activity Trends :

  • Piperidine/piperazine-containing compounds (e.g., RS-49014, NCT-501) often exhibit antihistaminic or enzyme-inhibitory activities due to their basic nitrogen atoms, which facilitate ionic interactions with targets .
  • Caffeine derivatives with position 8 substitutions (e.g., 3j) lose CNS activity but retain analgesia, highlighting the role of substitution position in modulating pharmacological profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。